![molecular formula C30H52O24 B12053036 Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc CAS No. 72468-43-0](/img/structure/B12053036.png)
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc is a complex carbohydrate structure known as a glycan. This compound is composed of fucose (Fuc), galactose (Gal), and glucose (Glc) units linked together in a specific sequence. It is also referred to as a blood group B pentasaccharide due to its presence in blood group antigens .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc involves multiple steps of glycosylation reactions. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially linked using glycosylation reactions, which are catalyzed by glycosyltransferases or chemical catalysts. The reaction conditions often include the use of solvents like dichloromethane and activators such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this glycan can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes are capable of transferring specific sugar moieties to acceptor molecules, allowing for the efficient and selective synthesis of complex glycans. The process can be scaled up using bioreactors to produce large quantities of the compound .
化学反应分析
Types of Reactions
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under mild conditions to prevent degradation of the glycan structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to the formation of derivatives with different properties .
科学研究应用
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in cell-cell recognition and signaling processes.
Medicine: It is involved in the development of blood group antigens and can be used in blood typing and transfusion medicine.
Industry: It is used in the production of glycoproteins and other glycan-based products.
作用机制
The mechanism of action of Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc involves its interaction with specific receptors on the cell surface. These interactions can trigger various cellular responses, such as signal transduction pathways and immune responses. The molecular targets include lectins and other carbohydrate-binding proteins that recognize the specific glycan structure .
相似化合物的比较
Similar Compounds
Fuc(a1-2)[GalNAc(a1-3)]Gal(b1-4)Glc: This compound has a similar structure but contains N-acetylgalactosamine (GalNAc) instead of galactose.
Gal(b1-4)[Fuc(a1-3)]GlcNAc: This compound has a similar fucosylation pattern but different sugar units.
Uniqueness
Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc is unique due to its specific sequence and linkage of sugar units, which confer distinct biological properties. Its presence in blood group antigens makes it particularly important in medical applications .
属性
CAS 编号 |
72468-43-0 |
|---|---|
分子式 |
C30H52O24 |
分子量 |
796.7 g/mol |
IUPAC 名称 |
(2S,3S,4R,5S,6S)-2-[(3R,4R,5R,6R)-2,3-dihydroxy-5-[(2S,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)53-24-21(44)26(45)48-10(5-33)22(24)51-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3/t6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+,25+,26?,27-,28-,29+,30-/m0/s1 |
InChI 键 |
CFAMAWVZEVLFJH-NCWFDBPASA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



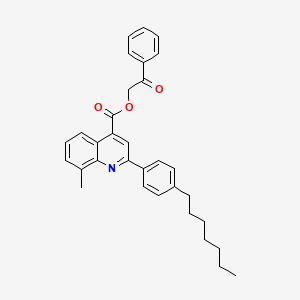

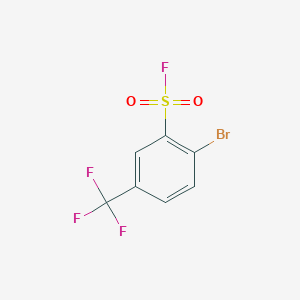
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052983.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)
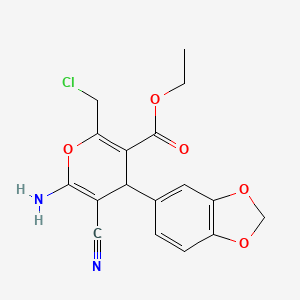
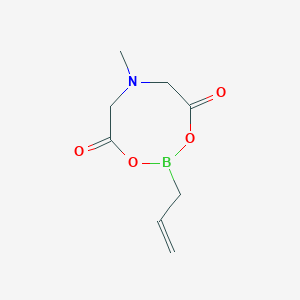

![N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12053010.png)
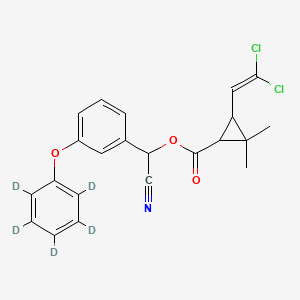
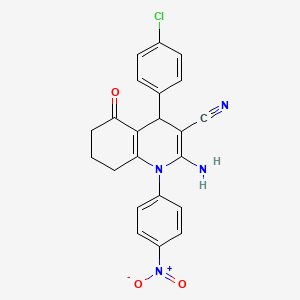

![3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide](/img/structure/B12053035.png)
